1-Amino-3-methylimidazolidine-2,4-dione hydrochloride
Overview
Description
Scientific Research Applications
Synthesis of Heterocyclic Compounds
1-Amino-3-methylimidazolidine-2,4-dione hydrochloride serves as a precursor in the synthesis of complex heterocyclic compounds. Witchard and Watson (2010) demonstrated a straightforward synthesis method for 5-amino-3-methylimidazolidine-2,4-dione, which further reacts with cyanuric chloride and aromatic compounds to produce analogues of imidazole alkaloids naamidine A and G, showcasing its utility in generating diverse heterocyclic frameworks with potential biological activities Witchard & Watson, 2010.
Antimicrobial Activity
The compound has also found applications in the synthesis of bioactive molecules with antimicrobial properties. Ibrahim et al. (2011) explored the condensation reactions involving 3-formylchromone and thiazolidine-2,4-dione, leading to the synthesis of compounds exhibiting antimicrobial activities against pathogens like Staphylococcus aureus, Proteus vulgaris, and Candida albicans, underscoring its role in the development of new antimicrobial agents Ibrahim, Abdel-Megid Abdel-Hamed, & El-Gohary, 2011.
Corrosion Inhibition
Research into the corrosion inhibition properties of related imidazoline compounds by Cruz et al. (2004) highlights the potential of structurally similar compounds like this compound in protecting metals against corrosion in acidic environments. Their study provides insights into how modifications of the imidazoline ring structure, including imidazolidine derivatives, can influence the efficiency of corrosion inhibitors Cruz, Martinez, Genescà, & García-Ochoa, 2004.
Catalysis and Green Chemistry
Kefayati, Asghari, and Khanjanian (2012) reported the use of a Bronsted acidic ionic liquid catalyst for the synthesis of dihydropyrimidinones and hydroquinazoline-diones, suggesting the potential of this compound in catalysis and green chemistry applications. Their findings underscore the importance of innovative catalytic systems in the efficient synthesis of heterocyclic compounds under environmentally benign conditions Kefayati, Asghari, & Khanjanian, 2012.
Properties
IUPAC Name |
1-amino-3-methylimidazolidine-2,4-dione;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3O2.ClH/c1-6-3(8)2-7(5)4(6)9;/h2,5H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLGDAKDOVNASRK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CN(C1=O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.